4-Bromo-6-methylsulfonyl-m-xylene
Description
4-Bromo-6-methylsulfonyl-m-xylene is a substituted aromatic compound with the molecular formula C₉H₁₁BrO₂S. Its structure features a benzene ring substituted with:
- A bromine atom at position 4,
- A methylsulfonyl (-SO₂CH₃) group at position 6,
- Two methyl groups at the meta positions (1 and 3).
Properties
CAS No. |
141763-00-0 |
|---|---|
Molecular Formula |
C9H11BrO2S |
Molecular Weight |
263.15 g/mol |
IUPAC Name |
1-bromo-2,4-dimethyl-5-methylsulfonylbenzene |
InChI |
InChI=1S/C9H11BrO2S/c1-6-4-7(2)9(5-8(6)10)13(3,11)12/h4-5H,1-3H3 |
InChI Key |
UBKIGLHFYOSPKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)C)Br)C |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis focuses on compounds with bromine, methyl, or other functional groups in positions analogous to 4-Bromo-6-methylsulfonyl-m-xylene. Key differences arise from substituent electronic effects and steric factors.
Substituent Effects on Physical Properties
Key Observations:
Boiling/Melting Points: Brominated xylenes with polar groups (e.g., -COOH, -OH) exhibit higher melting points due to hydrogen bonding. For example, 6-bromo-2:4-dimethylbenzoic acid melts at 186°C . In contrast, this compound’s methylsulfonyl group likely increases its melting point compared to non-polar analogs, though exact data are unavailable.
Reactivity :
- Bromine at position 4 (meta to methyl groups) in this compound may reduce electrophilic substitution reactivity due to steric hindrance and the electron-withdrawing nature of -SO₂CH₃.
- Compounds like 5-Bromo-m-4-xylidine undergo diazotization to form azo dyes, whereas the methylsulfonyl group in the target compound might favor nucleophilic aromatic substitution or act as a directing group .
Functional Group Comparisons
- Bromine vs. Chlorine : 4-Chloro-5-bromo-m-4-xylidine (b.p. ~250°C) shows higher volatility than purely brominated analogs, reflecting chlorine’s smaller atomic size. Bromine’s greater electronegativity enhances stability in aryl halides.
- Methylsulfonyl (-SO₂CH₃) vs. Methoxy (-OCH₃) : Methoxy groups are electron-donating, activating the ring for electrophilic reactions. In contrast, methylsulfonyl is electron-withdrawing, deactivating the ring and directing substituents to meta/para positions.
- Amino (-NH₂) vs. Sulfonyl: Amino groups (as in 5-Bromo-m-4-xylidine) enable diazotization, a reaction unlikely in the sulfonyl-containing target compound due to electronic deactivation.
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